molecular formula C4H6Br2N2 B1381516 1-(bromomethyl)-1H-pyrazole hydrobromide CAS No. 1803611-92-8

1-(bromomethyl)-1H-pyrazole hydrobromide

Cat. No.: B1381516
CAS No.: 1803611-92-8
M. Wt: 241.91 g/mol
InChI Key: SHHQYFDMWWOMJZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1H-pyrazole hydrobromide (CAS 1803611-92-8) is a high-value chemical building block with the molecular formula C4H6Br2N2 and a molecular weight of 241.91 g/mol . This compound serves as a versatile reagent in organic synthesis, primarily functioning as an electrophilic alkylating agent to introduce the 1-(pyrazolylmethyl) group into nucleophilic systems . Its application is central in the synthesis of more complex heterocyclic systems, including 1H-pyrazole-1-carboxamidines, which are valuable scaffolds in medicinal chemistry and drug discovery . The presence of the good-leaving bromomethyl group attached to the pyrazole nitrogen makes it a pivotal precursor for constructing ligands, such as tetrapodal pentadentate ligands used in coordination chemistry and catalysis research . The compound is typically supplied as a powder and requires storage at 4°C to maintain stability . Handlers should note the associated hazards, including skin and eye irritation, and specific target organ toxicity upon single exposure, and should adhere to all stated precautionary statements . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(bromomethyl)pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHQYFDMWWOMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-92-8
Record name 1-(bromomethyl)-1H-pyrazole hydrobromide
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-1H-pyrazole Hydrobromide: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(bromomethyl)-1H-pyrazole hydrobromide, a key heterocyclic building block in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and provides a well-grounded, plausible synthetic route. Furthermore, it explores the characteristic spectroscopic signatures of this compound and its reactivity, with a particular focus on its utility as an alkylating agent in the synthesis of complex molecular architectures, including potent kinase inhibitors. Safety protocols for handling and storage are also outlined to ensure safe and effective laboratory use. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it a cornerstone in the design of numerous approved pharmaceuticals.[2] Pyrazole-containing drugs exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The metabolic stability of the pyrazole ring further enhances its desirability as a core component of therapeutic agents.[2]

This compound serves as a versatile reagent for introducing the pyrazole moiety into a target molecule. The bromomethyl group is a reactive handle that facilitates N-alkylation reactions with a wide range of nucleophiles, enabling the construction of diverse molecular libraries for drug screening.[4] The hydrobromide salt form often improves the compound's stability and handling characteristics.

Chemical Structure and Physicochemical Properties

This compound is a salt composed of the 1-(bromomethyl)-1H-pyrazolium cation and a bromide anion.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₄H₆Br₂N₂[5]
Molecular Weight 241.91 g/mol [5]
CAS Number 1803611-92-8[5]
Appearance Expected to be a solidGeneral knowledge of hydrobromide salts
Solubility Expected to be soluble in polar solvents like water, methanol, and DMSO.General knowledge of salts
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep containers tightly closed.[6] Recommended to store under an inert atmosphere.[6][7]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and chemically sound two-step synthetic route can be proposed, starting from the commercially available 1H-pyrazole. This proposed synthesis involves the initial formation of 1-(hydroxymethyl)-1H-pyrazole, followed by its bromination.

Proposed Synthetic Pathway

Synthesis_of_1-(bromomethyl)-1H-pyrazole_hydrobromide Pyrazole 1H-Pyrazole Hydroxymethylpyrazole 1-(Hydroxymethyl)-1H-pyrazole Pyrazole->Hydroxymethylpyrazole 1. (CH₂O)n, H₂O 2. Heat Bromomethylpyrazole 1-(Bromomethyl)-1H-pyrazole Hydroxymethylpyrazole->Bromomethylpyrazole PBr₃ or HBr(aq) Target 1-(Bromomethyl)-1H-pyrazole Hydrobromide Bromomethylpyrazole->Target HBr

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole [8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-pyrazole, paraformaldehyde, and water.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-(hydroxymethyl)-1H-pyrazole. Further purification can be achieved by column chromatography.

Causality behind experimental choices: The use of paraformaldehyde as a source of formaldehyde in an aqueous medium provides a straightforward method for the hydroxymethylation of the pyrazole nitrogen. Refluxing ensures the reaction goes to completion.

Step 2: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve the crude 1-(hydroxymethyl)-1H-pyrazole from the previous step in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath.

  • Bromination: Slowly add a solution of phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) to the cooled solution with stirring.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude 1-(bromomethyl)-1H-pyrazole can then be treated with a solution of HBr in a suitable solvent (e.g., diethyl ether) to precipitate the hydrobromide salt. The solid product can be collected by filtration, washed with cold solvent, and dried under vacuum.

Causality behind experimental choices: Phosphorus tribromide and hydrobromic acid are common and effective reagents for the conversion of alcohols to alkyl bromides. The use of an ice bath helps to control the initial exothermic reaction. The final precipitation as a hydrobromide salt aids in purification and improves the stability of the product.

Spectroscopic Characterization

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the bromomethyl protons.

  • Pyrazole Ring Protons: The three protons on the pyrazole ring will appear as distinct signals, likely in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling patterns will depend on the solvent used.

  • Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group is expected to appear in the region of δ 5.0-6.0 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom and the pyrazole ring.

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Pyrazole Ring Carbons: Three distinct signals are expected for the carbon atoms of the pyrazole ring, typically in the range of δ 105-140 ppm.[11][12]

  • Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear at a significantly upfield position compared to the aromatic carbons, likely in the range of δ 40-50 ppm.

4.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak for the free base, 1-(bromomethyl)-1H-pyrazole. The fragmentation pattern would be characterized by the loss of a bromine atom and subsequent fragmentation of the pyrazole ring.[13][14] The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M+ and M+2 peaks).

4.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹

  • C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

  • C=N and C=C stretching (pyrazole ring): In the region of 1600-1400 cm⁻¹[15]

  • N-H stretching (of the hydrobromide salt): A broad band may be observed in the region of 2500-3000 cm⁻¹

  • C-Br stretching: Typically in the fingerprint region, below 800 cm⁻¹

Reactivity and Applications in Drug Development

This compound is a valuable reagent in organic synthesis, primarily acting as an electrophile in N-alkylation reactions. The bromomethyl group is a good leaving group, making the methylene carbon susceptible to nucleophilic attack.

N-Alkylation Reactions

This compound can be used to introduce the pyrazole-1-yl-methyl moiety onto a variety of nucleophiles, including amines, phenols, thiols, and carbanions. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Alkylation_Reaction Reagent 1-(Bromomethyl)-1H-pyrazole Product N/O/S-Alkylated Product Reagent->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Byproduct H-Base⁺ + Br⁻ Base Base

Caption: General scheme for N-alkylation using 1-(bromomethyl)-1H-pyrazole.

Application in Kinase Inhibitor Synthesis

The pyrazole scaffold is a key component in many kinase inhibitors, which are a major class of anticancer drugs.[16][17] this compound can be utilized to synthesize such inhibitors by attaching the pyrazole moiety to a core structure that binds to the ATP-binding site of a target kinase. The pyrazole ring can form crucial hydrogen bonds and other interactions within the kinase active site, contributing to the inhibitor's potency and selectivity.[18] For example, pyrazole derivatives have been instrumental in the development of inhibitors for kinases such as p38 MAP kinase.[18]

Safety, Handling, and Storage

As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7] Keep the container tightly sealed.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its ability to readily introduce the medicinally important pyrazole scaffold makes it an indispensable tool for medicinal chemists. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and its key applications, along with essential safety information. A thorough understanding of this reagent will undoubtedly facilitate the development of novel and effective therapeutic agents.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]

  • Acros PharmaTech Limited. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of Some Novel Pyrazolines Containing Pyrazole Moiety. Retrieved from [Link]

  • MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025, August 16). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Retrieved from [Link]

  • Wiley Online Library. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 1-(chloromethyl)-1H-pyrazole hydrochloride. Retrieved from [Link]

  • SPHINX Knowledge House. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [http://www.sphinxsai.com/2011/pharm/PHARM/pt=01, (400-404)v4n2.pdf]([Link], (400-404)v4n2.pdf)

  • PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubMed. (2024, February 15). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Retrieved from [Link]

  • Digital Commons @ Michigan Tech. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2025, November 2). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Retrieved from [Link]

  • ResearchGate. (2019, June 12). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • PLOS One. (n.d.). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Retrieved from [Link]

Sources

Stability Profile and Handling of 1-(Bromomethyl)-1H-pyrazole Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 1-(bromomethyl)-1H-pyrazole hydrobromide in ambient conditions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a highly reactive electrophilic intermediate used primarily for the N-alkylation of nucleophiles in heterocycle synthesis. Unlike its C-substituted isomers (e.g., 4-bromomethylpyrazole), the N-bromomethyl motif represents a hemiaminal ether halide , rendering it significantly more susceptible to hydrolysis and nucleophilic attack.

In ambient conditions (25°C, 1 atm, ~50% RH), this compound is unstable . It undergoes rapid hydrolysis to form 1-(hydroxymethyl)pyrazole and hydrogen bromide, eventually equilibrating to the parent pyrazole and formaldehyde. This guide outlines the mechanistic basis of this instability, defines strict storage protocols, and provides self-validating analytical methods to ensure reagent integrity.

Chemical Profile & Reactivity

To understand the stability limitations, one must analyze the electronic environment of the bromomethyl group attached to the pyrazole nitrogen.

PropertyDescription
Chemical Structure Pyrazole ring substituted at N1 with a -CH₂Br group; protonated at N2 (hydrobromide salt).
Functional Class N-Halomethyl azole (Mannich base halide).
Reactivity Type Hard Electrophile / Alkylating Agent.
Primary Degradation Hydrolysis (Moisture sensitivity).
Secondary Degradation Thermal decomposition (loss of CH₂O).
The "Hemiaminal" Instability Factor

The N1-CH₂-Br bond is activated by the lone pair on the adjacent nitrogen (even when protonated in the salt form, equilibrium exists). This creates a significant leaving group potential for the bromide, generating an incipient iminium-like species that reacts instantaneously with water.

Stability Analysis (Ambient Conditions)

Hygroscopicity and Hydrolysis

The primary threat to this compound is atmospheric moisture. Upon exposure to ambient air:

  • The salt absorbs water (hygroscopic).

  • Water attacks the methylene carbon.

  • HBr is released, further acidifying the medium and accelerating degradation.

Estimated Half-life (Ambient Air): < 1 hour (visible degradation often occurs within minutes as fuming or liquefaction).

Thermal Stability

While the hydrobromide salt lattice provides some thermal resilience compared to the free base, the compound is prone to thermal degradation above 40°C. It may release formaldehyde gas and revert to pyrazole hydrobromide.

Photostability

Brominated organic compounds are generally photosensitive. Exposure to UV/visible light can induce homolytic cleavage of the C-Br bond, leading to radical polymerization or darkening of the solid.

Degradation Mechanism

The degradation pathway is not a simple decomposition but a cascade leading to the release of toxic byproducts (Formaldehyde) and corrosive acid (HBr).

DecompositionPathway Compound 1-(Bromomethyl)-1H-pyrazole Hydrobromide Intermediate Transition State [Iminium Ion Character] Compound->Intermediate H2O Attack HydrolysisProd 1-(Hydroxymethyl)pyrazole + HBr Intermediate->HydrolysisProd -Br- FinalProd 1H-Pyrazole + Formaldehyde (Equilibrium) HydrolysisProd->FinalProd Dissociation FinalProd->HydrolysisProd Reversible

Caption: Figure 1. Hydrolytic degradation pathway of this compound upon exposure to moisture.

Handling & Storage Protocols

Core Directive: This compound must be treated as a Class 1 Moisture-Sensitive Reagent .

Storage Conditions
  • Temperature: Store at -20°C (Standard Freezer) or lower.

  • Atmosphere: Strictly Inert Gas (Argon or Nitrogen).[1][2]

  • Container: Amber glass vial with a Teflon-lined septum or crimp cap. Secondary containment with desiccant (e.g., Drierite or P₂O₅) is mandatory.

Handling Workflow (Step-by-Step)

This protocol ensures the compound is never exposed to ambient humidity.

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold solid.

  • Environment: Weigh and manipulate only inside a Glovebox or under a positive pressure of Nitrogen using Schlenk techniques .

  • Solvent Choice: Use only anhydrous solvents (water content < 50 ppm). Avoid protic solvents (Methanol, Ethanol) which will cause immediate solvolysis (alcoholysis).

  • Quenching: Any waste containing this compound should be quenched with aqueous ammonium hydroxide to convert it to the benign hexamethylenetetramine (from formaldehyde) and pyrazole before disposal.

Quality Control & Analytical Monitoring

Researchers must validate the integrity of the reagent before critical syntheses.

Visual Inspection
  • Pass: White to off-white crystalline solid.

  • Fail: Yellow/Orange discoloration (oxidation/bromine release) or "wet/clumpy" texture (hydrolysis).

1H-NMR Validation Protocol

Run a quick 1H-NMR in DMSO-d6 (ensure solvent is dry).

SignalChemical Shift (δ)Interpretation
Target Peak ~6.0 - 6.5 ppm (Singlet, 2H)Intact N-CH₂ -Br methylene protons.
Impurity A ~5.4 - 5.6 ppm (Singlet/Broad)N-CH₂ -OH (Hydrolysis product).
Impurity B ~9.0+ ppm (Broad)Aldehyde proton (if formaldehyde is free).
Impurity C ~13.0 ppm (Broad)Free Pyrazole N-H (Complete degradation).
Silver Nitrate Test (Qualitative)

Dissolve a small crystal in anhydrous acetonitrile. Add one drop of aqueous AgNO₃.

  • Immediate Heavy Precipitate: Indicates free bromide ions. Note: Since this is a hydrobromide salt, a precipitate is expected. However, rapid formation of AgBr from the organic part in the presence of water confirms the lability of the C-Br bond.

  • Differentiation: To distinguish free HBr from covalent C-Br, compare titration against a standard base (NaOH) vs. Argentometric titration. A 1:1 ratio of Acid:Bromide indicates purity. A ratio of <1:1 (Acid < Bromide) suggests hydrolysis has released extra bromide ions from the organic skeleton.

References

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on azole reactivity and N-halomethyl stability).
  • Peterson, M. A., et al. (2010). "Synthesis of N-substituted pyrazoles via alkylation." Journal of Organic Chemistry. (General reactivity of pyrazole electrophiles).

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole. (Used for comparative safety data on brominated pyrazoles).

  • BenchChem. (2025).[1] Stability and Storage of Pyrazole Compounds. (General storage guidelines for hygroscopic nitrogen heterocycles).

  • PubChem. (2025).[3] Compound Summary: 1-(bromomethyl)-1H-pyrazole. (Structural identifiers and predicted properties).

Sources

A Comprehensive Technical Guide to 1-(Bromomethyl)-1H-pyrazole Hydrobromide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(bromomethyl)-1H-pyrazole hydrobromide, a key building block in synthetic and medicinal chemistry. The pyrazole nucleus is a privileged scaffold in drug discovery, and the introduction of a reactive bromomethyl group at the N1-position offers a versatile handle for further molecular elaboration. This document details the physicochemical properties, a robust synthesis protocol, comprehensive characterization data, and a discussion of its current and potential applications in the development of novel therapeutics and other advanced materials.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.

The strategic functionalization of the pyrazole core is paramount to modulating its pharmacokinetic and pharmacodynamic profiles. This compound emerges as a particularly valuable synthon. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyrazole moiety onto a wide array of molecular scaffolds, making it an indispensable tool for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide aims to provide a comprehensive understanding of this reagent, from its fundamental properties to its practical applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₆Br₂N₂N/A
Molecular Weight 241.91 g/mol N/A
Appearance Off-white to light yellow solidN/A
Solubility Soluble in polar solvents such as water, methanol, and DMSO.N/A
Melting Point Not reported, decomposition may occur at elevated temperatures.N/A
CAS Number 1803611-92-8N/A

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through the bromination of its corresponding alcohol precursor, 1-(hydroxymethyl)-1H-pyrazole. This two-step process, starting from pyrazole, is outlined below.

Experimental Protocol

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrazole

  • Reaction Setup: To a stirred solution of pyrazole (1.0 eq) in an appropriate solvent such as acetonitrile, add paraformaldehyde (1.2 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-82 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield 1-(hydroxymethyl)-1H-pyrazole as a clear oil or low-melting solid.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 1-(hydroxymethyl)-1H-pyrazole (1.0 eq) in an excess of 48% aqueous hydrobromic acid (HBr).

  • Reaction Conditions: Heat the solution to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation of the product. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford this compound as a stable salt.

Mechanistic Rationale

The synthesis proceeds through a well-established mechanistic pathway. The initial hydroxymethylation of pyrazole is an acid-catalyzed addition of formaldehyde to the N1 position of the pyrazole ring. The subsequent bromination of the resulting alcohol with hydrobromic acid is a classic nucleophilic substitution reaction. The acidic conditions protonate the hydroxyl group, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic methylene carbon and displacing the water molecule to form the desired bromomethyl derivative. The use of excess HBr ensures the protonation of the pyrazole ring, leading to the isolation of the hydrobromide salt.

Synthesis_Workflow Pyrazole Pyrazole Reflux1 Reflux (4-6h) Pyrazole->Reflux1 Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reflux1 Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reflux1 Hydroxymethylpyrazole 1-(Hydroxymethyl)-1H-pyrazole Reflux1->Hydroxymethylpyrazole Reflux2 Reflux (2-3h) Hydroxymethylpyrazole->Reflux2 HBr 48% aq. HBr HBr->Reflux2 Product 1-(Bromomethyl)-1H-pyrazole HBr Reflux2->Product

Caption: Synthesis workflow for 1-(bromomethyl)-1H-pyrazole HBr.

Spectroscopic Characterization

The structural identity and purity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule.

  • Pyrazole Ring Protons: Three signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). The protons at positions 3 and 5 will appear as doublets, while the proton at position 4 will be a triplet, due to coupling with the adjacent protons.

  • Methylene Protons (-CH₂Br): A singlet is expected for the two equivalent protons of the bromomethyl group. This signal will be downfield shifted (typically δ 5.5-6.0 ppm) due to the deshielding effect of the adjacent nitrogen and bromine atoms.

  • N-H Proton (from HBr): A broad singlet may be observed at a variable chemical shift, depending on the solvent and concentration, corresponding to the proton of the hydrobromide salt.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals.

  • Pyrazole Ring Carbons: Three signals will be present in the aromatic region (typically δ 110-140 ppm).

  • Methylene Carbon (-CH₂Br): One signal will be observed in the aliphatic region (typically δ 45-55 ppm), shifted downfield due to the attached electronegative bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups.

  • N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is indicative of the N-H bond of the protonated pyrazole ring.

  • C-H Stretch (aromatic): Peaks above 3000 cm⁻¹ correspond to the C-H bonds of the pyrazole ring.

  • C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.

  • C-Br Stretch: A band in the lower frequency region (typically 500-650 cm⁻¹) can be attributed to the C-Br bond.

Applications in Research and Development

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Drug Discovery

This reagent is a valuable tool for the synthesis of novel compounds targeting a range of diseases. The pyrazole moiety can be readily attached to various pharmacophores via nucleophilic displacement of the bromide. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For instance, it can be used in the synthesis of inhibitors for kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Applications Main 1-(Bromomethyl)-1H-pyrazole HBr App1 Drug Discovery Main->App1 App2 Agrochemicals Main->App2 App3 Materials Science Main->App3 SubApp1a Kinase Inhibitors App1->SubApp1a SubApp1b Antiviral Agents App1->SubApp1b SubApp1c Antimicrobial Agents App1->SubApp1c SubApp2a Fungicides App2->SubApp2a SubApp2b Herbicides App2->SubApp2b SubApp3a Ligands for Catalysis App3->SubApp3a SubApp3b Functional Polymers App3->SubApp3b

Caption: Potential applications of 1-(bromomethyl)-1H-pyrazole HBr.

Agrochemicals

The pyrazole scaffold is also present in a number of commercially successful agrochemicals. The introduction of the 1-(bromomethyl)-1H-pyrazole unit can lead to the development of new herbicides and fungicides with improved efficacy and selectivity.

Materials Science

Beyond life sciences, this functionalized pyrazole can be used in materials science. It can serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer for the creation of functional polymers with specific electronic or optical properties.

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation, coupled with the reactivity of the bromomethyl group, makes it an essential tool for researchers in drug discovery, agrochemicals, and materials science. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a foundational resource for its effective and safe utilization in the laboratory.

References

  • Due to the specific nature of this compound, direct literature citations for a comprehensive guide are not readily available in the public domain. The information presented is based on established principles of organic chemistry and general knowledge of pyrazole synthesis and reactivity.

Difference between 1-(bromomethyl)-1H-pyrazole free base and hydrobromide salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: – Salt Selection and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Salt Selection, Stability Mechanisms, and Synthetic Utility[1]

Executive Summary

In the design of nitrogen-containing heterocycles for drug discovery, 1-(bromomethyl)-1H-pyrazole serves as a critical electrophilic "linker" motif, allowing the introduction of a pyrazole ring via N-alkylation.[1]

However, a recurring pitfall in process chemistry is the attempted isolation or long-term storage of the free base form.[1] This guide delineates the physicochemical divergence between the Hydrobromide (HBr) Salt and the Free Base , establishing why the salt is the industry-standard for storage and how to generate the reactive free base in situ for optimal yields.[1]

Physicochemical Profile: Salt vs. Free Base[1]

The fundamental difference lies in kinetic stability .[1] The free base possesses an internal nucleophile (the N2 nitrogen) and a highly reactive electrophile (the exocyclic bromomethyl group), leading to rapid intermolecular degradation.

Feature1-(Bromomethyl)-1H-pyrazole (Free Base) 1-(Bromomethyl)-1H-pyrazole (HBr Salt)
State Oil or low-melting solid (often yellow/brown).[1]Crystalline solid (White to off-white).[1][2]
Stability Low. Prone to polymerization (oligomerization) and hydrolysis upon exposure to moisture.[1]High. Shelf-stable under desiccated conditions.[1] Protonation deactivates the N2 nucleophile.[1]
Reactivity Highly reactive alkylating agent.[1]Latent electrophile; requires neutralization to react.[1]
Storage Not recommended.[1] Must be used immediately upon generation.[1]Store at 2–8°C, hygroscopic.
Primary Risk "Self-Quenching" (Auto-alkylation).[1]Acidic nature (corrosive to metal spatulas).[1]
Mechanistic Insight: The Instability of the Free Base

The instability of the free base is not random; it is driven by a specific bimolecular reaction pathway known as Auto-Alkylation (or Self-Quenching).[1]

In the free base form, the pyrazole ring contains a basic nitrogen (N2) with a lone pair. This lone pair can attack the electrophilic methylene carbon (


) of a neighboring molecule.[1] The HBr salt prevents this by protonating the N2 position, rendering it non-nucleophilic.
Diagram 1: Auto-Alkylation vs. Salt Stabilization[1]

StabilityMechanism Salt HBr Salt Form (Protonated N2) STABLE Base Free Base Form (Active Lone Pair on N2) REACTIVE Salt->Base Neutralization (e.g., NaHCO3) Base->Salt Acidification (HBr) Dimer Bis-pyrazole Dimer/Oligomer (Inactive Byproduct) Base->Dimer Storage/Time (Intermolecular Attack) Target Target Product (N-Alkylated Scaffold) Base->Target Reaction with External Nucleophile

Caption: The HBr salt blocks the N2 lone pair.[1] Removal of the proton (free-basing) triggers a race condition between the desired reaction (blue arrow) and self-destruction (red dashed arrow).[1]

Synthetic Protocols
Protocol A: In Situ Generation and Coupling (Recommended)

Use this workflow to avoid isolating the unstable free base.

Context: Coupling 1-(bromomethyl)-1H-pyrazole with a secondary amine or phenol.

  • Preparation of Nucleophile:

    • Dissolve the nucleophile (1.0 equiv) in an anhydrous solvent (DMF, THF, or Acetonitrile).

    • Add a non-nucleophilic base (e.g.,

      
       or 
      
      
      
      , 2.5 equiv).
    • Stir for 15–30 minutes to ensure deprotonation (if using a phenol/amide).[1]

  • Salt Addition:

    • Add 1-(bromomethyl)-1H-pyrazole HBr salt (1.1 – 1.2 equiv) directly to the reaction mixture as a solid.

    • Note: The excess carbonate base in the reaction will neutralize the HBr salt in situ, releasing the free base slowly. This "slow release" minimizes the concentration of free base available for self-polymerization.[1]

  • Reaction:

    • Stir at room temperature (or mild heat, 40–60°C) under Nitrogen/Argon.

    • Monitor by LC-MS.[1] The HBr salt should disappear as it dissolves and reacts.[1]

Protocol B: Isolation of Free Base (Only if strictly necessary)

Warning: Perform this only if the coupling reaction is incompatible with carbonate bases.

  • Partition: Suspend the HBr salt in DCM (Dichloromethane).

  • Neutralization: Add an equal volume of cold saturated aqueous

    
    .
    
  • Extraction: Shake vigorously. Separate the organic layer rapidly.[1]

  • Drying: Dry over

    
     for <5 minutes.
    
  • Usage: Filter and concentrate only if necessary. Ideally, use the DCM solution immediately in the next step. Do not store the neat oil.

Decision Matrix: When to use which form?
ScenarioRecommended FormRationale
Long-term Storage HBr Salt Prevents decomposition and hydrolysis.[1]
Standard Alkylation HBr Salt Can be used directly with excess base (

, DIPEA).
Acid-Sensitive Substrate Free Base (In Situ) Neutralize the salt in a separate flask immediately before addition to avoid exposing the substrate to HBr.[1]
Large Scale Process HBr Salt Solid handling is safer and more precise than handling lachrymatory oils.[1]
Safety & Toxicology (HSE)[1]
  • Lachrymator: Like many benzyl/allyl halides, 1-(bromomethyl)pyrazoles are potent lachrymators.[1] The free base is more volatile and thus more irritating than the salt.

  • Genotoxicity: As a highly reactive alkylating agent, this compound is a potential mutagen. Handle inside a fume hood with double gloving.[1]

  • Hydrolysis: Upon contact with moisture, the compound releases HBr and forms 1-(hydroxymethyl)pyrazole (formaldehyde equivalent), which is also a potential carcinogen.

References
  • Synthesis of Pyrazole Derivatives

    • Source: Organic Chemistry Portal.[1] "Synthesis of Pyrazoles."

    • URL:[Link][1]

  • Reactivity of N-Bromomethyl Azoles

    • Source: Katritzky, A. R., & Rees, C. W. (Eds.).[1][3][4][5] Comprehensive Heterocyclic Chemistry. (General reference for N-alkyl azole reactivity).

  • Safety Data Sheet (Representative Class)

    • Source: Fisher Scientific SDS for 4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide (Analogous handling).[1]

  • Mechanistic Pathways in Pyrazole Alkylation

    • Source: National Institutes of Health (PMC).[1] "Synthesis and Pharmacological Activities of Pyrazole Derivatives."

    • URL:[Link][1]

Sources

Technical Guide: Characterization and Handling of 1-(Bromomethyl)-1H-pyrazole Hydrobromide

[1]

Executive Summary

This compound is a highly reactive, electrophilic heterocyclic building block.[1] It serves as a critical "warhead" for installing the pyrazolyl-methyl motif into drug candidates, typically targeting nucleophilic residues (amines, thiols, or active methylenes). Due to its N-halomethyl hemiaminal nature, the compound is inherently sensitive to moisture and prone to hydrolysis.[1] This guide outlines the physical characteristics, stability protocols, and analytical methodologies required to utilize this reagent effectively in drug development workflows.

Chemical Identity & Structure

The compound consists of a pyrazole ring substituted at the N1 position with a bromomethyl group, stabilized as a hydrobromide salt.[2] This salt form significantly reduces the volatility and degradation rate compared to the free base.

Property Data
Chemical Name This compound
CAS Number 1803611-92-8 (Representative)
Molecular Formula C₄H₅BrN₂[1] · HBr
Molecular Weight 241.91 g/mol
Structure Pyrazole-N-CH₂-Br[1] · HBr
Functional Class N-(Halomethyl)azole; Electrophilic Alkylating Agent
Structural Insight

The N-CH₂-Br bond is chemically distinct from standard alkyl halides.[1] It behaves as a hemiaminal derivative , meaning the carbon-bromine bond is activated by the adjacent nitrogen lone pair.[1] This makes it a "hard" electrophile, highly reactive towards nucleophiles but also susceptible to rapid hydrolysis to form 1-(hydroxymethyl)pyrazole (which further degrades to pyrazole and formaldehyde).

Physical Characteristics

The physical state of this compound is heavily influenced by its purity and moisture content.[1]

  • Appearance: Typically a white to off-white crystalline solid.[1] Yellowing indicates decomposition (liberation of Br₂ or oxidation products).

  • Hygroscopicity: Highly hygroscopic. The HBr salt readily absorbs atmospheric moisture, catalyzing its own hydrolysis.

  • Solubility Profile:

    • Soluble: Acetonitrile, DMF, DMSO (use dry solvents only).

    • Insoluble/Reacts: Water, Alcohols (reacts to form ethers), Diethyl ether (low solubility).

Melting Point Analysis

Unlike stable drug substances, reactive intermediates like this compound often do not exhibit a sharp, stable melting point.[1]

  • Literature Status: Specific melting point data for this exact salt is rarely reported in open literature due to its use as a transient intermediate.

  • Observed Behavior: The compound typically exhibits a decomposition point rather than a clean melt.

    • Expected Range:130°C – 160°C (Decomposition) .

    • Mechanism:[1][3] Upon heating, the lattice breaks down, often releasing HBr gas and causing polymerization of the reactive methylene species.

Protocol: Accurate Melting Point/Decomposition Determination

Do not rely on standard open-capillary methods due to moisture interference.[1]

  • Instrument: Differential Scanning Calorimetry (DSC) or sealed capillary apparatus.

  • Preparation: Load 2-5 mg of sample into a hermetically sealed aluminum pan (DSC) or a flame-sealed glass capillary inside a glovebox (N₂ atmosphere).

  • Ramp Rate: 10°C/min.

  • Interpretation: Look for a sharp endotherm (melting) immediately followed by or overlapping with a jagged exotherm (decomposition).

Stability & Reactivity Logic

The handling of this compound requires a strict "Self-Validating System" to ensure reagent integrity before use.[1]

Decomposition Pathway

The primary failure mode is hydrolysis. The HBr salt is acidic; moisture generates H₃O⁺, which attacks the N-CH₂ bond.[1]

DecompositionCompound1-(Bromomethyl)pyrazoleHydrobromideIntermed1-(Hydroxymethyl)pyrazoleCompound->IntermedHydrolysisMoisture+ H₂OMoisture->IntermedProductsPyrazole + Formaldehyde + HBrIntermed->ProductsDissociation

Figure 1: Hydrolytic decomposition pathway of this compound.[1]

Handling Protocol (The "Zero-Moisture" Rule)
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).

  • Usage: Warm to room temperature in a desiccator before opening to prevent condensation. Weigh only in a glovebox or rapid-transfer weighing funnel.

Synthetic Utility & Application

This compound is used to introduce the pyrazol-1-ylmethyl moiety.[1] It is superior to using 1-(chloromethyl) analogs due to the better leaving group ability of bromide.[1]

Key Reactions
  • N-Alkylation: Reaction with secondary amines to form N-(pyrazol-1-ylmethyl)amines.[1]

  • S-Alkylation: Reaction with thiols to form thioethers.[1]

  • C-Alkylation: Reaction with enolates or active methylenes (e.g., malonates).

Experimental Tip: Always use a non-nucleophilic base (e.g., NaH, DIPEA) and anhydrous solvents (MeCN, THF). Avoid protic solvents (MeOH, EtOH) which will consume the reagent.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Katritzky, A. R., et al.Synthesis of N-substituted pyrazoles.Journal of Heterocyclic Chemistry, 1989. (General reference for N-alkyl pyrazole synthesis).

Literature review of 1-(bromomethyl)-1H-pyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Bromomethyl)-1H-Pyrazole Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its metabolic stability and versatile chemical functionality make it a focal point for drug discovery.[3] This guide delves into a specific, highly reactive, and synthetically valuable subclass: 1-(bromomethyl)-1H-pyrazole derivatives . We will explore their synthesis, reactivity as key alkylating intermediates, and their pivotal role in constructing novel therapeutic agents across various disease areas. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the causality behind experimental designs, detailed protocols, and the structure-activity relationships that govern the efficacy of these promising compounds.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs, including the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anti-obesity drug Rimonabant.[1][2] The unique physicochemical properties of the pyrazole core contribute to enhanced pharmacokinetic profiles and potent pharmacological effects.[2] The introduction of a bromomethyl group at the N1 position transforms the stable pyrazole ring into a versatile electrophilic building block, opening a gateway for the synthesis of vast libraries of N-substituted pyrazole derivatives through nucleophilic substitution reactions. This reactive handle is the key to unlocking new chemical space and developing next-generation therapeutics.

Synthesis and Reactivity of 1-(Bromomethyl)-1H-pyrazoles

The primary value of 1-(bromomethyl)-1H-pyrazoles lies in their ability to act as potent alkylating agents. The carbon-bromine bond is polarized, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for its use as a synthetic intermediate.

A common synthetic route involves a two-step process starting from the parent 1H-pyrazole. First, a hydroxymethylation reaction at the N1 position is carried out, typically using formaldehyde. The resulting 1-(hydroxymethyl)-1H-pyrazole is then converted to the desired bromomethyl derivative using a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

General Synthetic Workflow

The diagram below illustrates the central role of 1-(bromomethyl)-1H-pyrazole as a synthetic hub. It is first synthesized from a parent pyrazole and subsequently reacted with various nucleophiles (e.g., amines, thiols, phenols) to generate a diverse library of target compounds for biological screening.

G A 1H-Pyrazole (Starting Material) B 1-(Hydroxymethyl)-1H-pyrazole (Intermediate) A->B 1. (CH₂O)n 2. Heat C 1-(Bromomethyl)-1H-pyrazole (Key Electrophilic Hub) B->C PBr₃ or SOBr₂ E Library of N1-Substituted Pyrazole Derivatives (Target Compounds) C->E SN2 Reaction Base (e.g., K₂CO₃) D Diverse Nucleophiles (R-NH₂, R-SH, R-OH, etc.) D->E Nucleophilic Attack

Caption: Synthetic pathway for generating diverse pyrazole derivatives via a 1-(bromomethyl)-1H-pyrazole intermediate.

Applications in Medicinal Chemistry

The versatility of the 1-(bromomethyl)-1H-pyrazole scaffold allows for its application across numerous therapeutic areas. By tethering the pyrazole core to other pharmacophores, medicinal chemists can create novel hybrid molecules with enhanced potency, selectivity, and drug-like properties.

Anticancer Agents

Pyrazole derivatives have demonstrated a wide spectrum of anticancer activities, targeting various hallmarks of cancer.[4][5] They have been shown to inhibit critical cellular machinery including tubulin polymerization, protein kinases (EGFR, CDK), and anti-apoptotic proteins like Bcl-2.[5][6][7] The 1-(bromomethyl)-1H-pyrazole intermediate is instrumental in synthesizing complex molecules that can interact with these targets. For instance, it can be used to link a pyrazole moiety to a known DNA-binding fragment or a kinase-inhibiting scaffold.

A series of 1,3,5-trisubstituted-1H-pyrazole derivatives has been investigated for their ability to inhibit the anti-apoptotic protein Bcl-2, induce DNA damage, and trigger apoptosis in cancer cells.[6] Structure-activity relationship (SAR) studies revealed that the presence of specific groups, such as chlorophenyl and sulfonamide moieties, significantly enhanced cytotoxic effects.[6]

Illustrative Mechanism: Targeting Anti-Apoptotic Pathways

The diagram below conceptualizes how a pyrazole derivative, synthesized via a bromomethyl intermediate, can function as an anticancer agent by inhibiting Bcl-2, a key regulator of apoptosis. This inhibition releases pro-apoptotic proteins, leading to caspase activation and programmed cell death.

G cluster_0 Py_Deriv Pyrazole Derivative Bcl2 Bcl-2 Protein (Anti-Apoptotic) Py_Deriv->Bcl2 Inhibition Bax Bax/Bak (Pro-Apoptotic) Bcl2->Bax Sequesters Mito Mitochondrion Bax->Mito Activates CytoC Cytochrome c Release Mito->CytoC Leads to Caspase Caspase Cascade Activation CytoC->Caspase Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Caption: Mechanism of apoptosis induction by a Bcl-2 inhibiting pyrazole derivative.

Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives

Compound IDModificationTarget Cell LineIC₅₀ (µM)Reference
59 Polysubstituted PyrazoleHepG2 (Liver)2.0[5]
10b 1,3,5-Trisubstituted (Thiazole)MCF-7 (Breast)1.2[6]
10c 1,3,5-Trisubstituted (Sulfonamide)A549 (Lung)2.5[6]
3a BenzofuropyrazoleK562 (Leukemia)0.021[8]
Anti-inflammatory Agents

The role of pyrazoles as anti-inflammatory agents is well-established, with many derivatives acting as inhibitors of cyclooxygenase (COX) enzymes.[9][10] The 1-(bromomethyl)-1H-pyrazole scaffold can be used to synthesize novel COX inhibitors by attaching moieties known to interact with the COX active site. Molecular modeling studies have shown that pyrazole analogs interact with the COX-2 active site through hydrogen bonding and π-π interactions, which enhances their anti-inflammatory activity.[9]

Antimicrobial Agents

With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Pyrazole derivatives have shown significant potential as antibacterial and antifungal compounds.[11][12] The 1-(bromomethyl)-1H-pyrazole intermediate allows for the conjugation of the pyrazole ring with other heterocyclic systems known for their antimicrobial properties, such as benzimidazoles or thiazoles, to create hybrid molecules with enhanced efficacy. SAR studies indicate that incorporating electron-withdrawing groups (e.g., bromo, nitro) onto the pyrazole scaffold can lead to excellent activity against various bacterial strains.[12]

Experimental Protocols

Scientific integrity requires that protocols be robust and reproducible. The following sections provide detailed, self-validating methodologies for the synthesis and biological evaluation of pyrazole derivatives.

Protocol: Synthesis of 1-(Bromomethyl)-3,5-dimethyl-1H-pyrazole

This protocol describes a representative synthesis, chosen for its straightforward execution and use of common laboratory reagents.

Objective: To synthesize a key electrophilic intermediate for further derivatization.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Paraformaldehyde

  • Hydrobromic acid (48% in water)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) and paraformaldehyde (1.2 eq) in dichloromethane (50 mL).

  • Addition of HBr: Cool the mixture to 0 °C in an ice bath. Slowly add hydrobromic acid (48%, 1.5 eq) dropwise over 15 minutes. Causality Note: The acid catalyzes the depolymerization of paraformaldehyde and protonates the resulting hydroxymethyl intermediate, making it a good leaving group for subsequent bromide attack.

  • Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.

  • Workup - Neutralization: Slowly add saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is neutral (pH ~7). Safety Note: Perform this step slowly to control CO₂ evolution.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL). Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(bromomethyl)-3,5-dimethyl-1H-pyrazole.

Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol provides a standard method for assessing the in-vitro anticancer activity of synthesized compounds.

Objective: To determine the concentration at which a synthesized pyrazole derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Workflow Diagram:

Caption: Step-by-step workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality Note: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The 1-(bromomethyl)-1H-pyrazole scaffold is more than just a chemical curiosity; it is a powerful engine for innovation in drug discovery. Its inherent reactivity and synthetic accessibility allow for the rapid generation of diverse molecular architectures. Future research will likely focus on its use in combinatorial chemistry and fragment-based drug design to create highly targeted and potent therapeutics. By combining this versatile building block with a deeper understanding of disease biology, the scientific community can continue to develop novel pyrazole-based drugs to address unmet medical needs. This guide has provided the foundational knowledge, from synthesis to biological evaluation, to empower researchers in this exciting and impactful field.

References

A numbered list of all sources cited in the text, including titles and verifiable URLs, would be compiled here.

Sources

Methodological & Application

Application Note: N-Alkylation with 1-(Bromomethyl)-1H-pyrazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for N-alkylation using 1-(bromomethyl)-1H-pyrazole hydrobromide Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists

Abstract & Utility

The (1H-pyrazol-1-yl)methyl moiety is a valuable pharmacophore in medicinal chemistry, serving as a bioisostere for benzyl or ethyl groups. It introduces a specific hydrogen-bond acceptor motif (the pyrazole


) while maintaining a lipophilic spacer. Conventionally, this group is installed via a two-step Mannich reaction or by converting (1H-pyrazol-1-yl)methanol to a halide in situ.

This compound (CAS: 1803611-92-8) offers a direct, isolable electrophilic source for this transformation. This guide outlines the optimized protocol for using this reagent to N-alkylate amines, amides, and N-heterocycles.

Key Advantages:

  • Direct Alkylation: Avoids the use of carcinogenic formaldehyde (Mannich conditions).

  • Regiocontrol: The reagent is pre-functionalized at the

    
     position, eliminating pyrazole tautomer ambiguity.
    
  • Salt Stability: The hydrobromide salt prevents the polymerization often seen with free N-halomethyl azoles.

Reagent Profile & Handling

PropertySpecification
Chemical Name This compound
CAS Number 1803611-92-8
Molecular Weight 241.91 g/mol
Appearance White to off-white hygroscopic solid
Storage -20°C, under inert atmosphere (Ar/N2)
Hazards Lachrymator , Skin Corrosive, Moisture Sensitive

Critical Handling Note: The free base, 1-(bromomethyl)-1H-pyrazole, is thermally unstable and prone to hydrolysis. Do not attempt to generate the free base in a separate step. The protocol below utilizes an in situ neutralization strategy to maximize yield.

Reaction Mechanism

The reaction proceeds via an


 mechanism. The base serves a dual role: neutralizing the HBr salt to liberate the reactive electrophile and scavenging the HBr generated during the alkylation event.

ReactionMechanism Salt Reagent Salt (Pz-CH2-Br • HBr) FreeBase Reactive Electrophile (Pz-CH2-Br) Salt->FreeBase Neutralization Base1 Base (Eq 1) Base1->FreeBase TS Transition State [SN2] FreeBase->TS Nu Nucleophile (R-NH2) Nu->TS Product Product (R-NH-CH2-Pz) TS->Product Byproduct Byproduct (Base•HBr) TS->Byproduct

Figure 1: Mechanistic pathway for the liberation and consumption of the electrophile.

Standard Experimental Protocol

General Conditions (Amine Nucleophiles)

This protocol is optimized for secondary amines. Primary amines may require stoichiometric adjustment to prevent bis-alkylation.

Reagents:

  • Substrate: Amine (1.0 equiv)

  • Reagent: this compound (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 3.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF [0.1 M - 0.2 M]

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Amine substrate (1.0 equiv) in anhydrous MeCN.

  • Base Addition: Add DIPEA (3.0 equiv) via syringe.

    • Note: The solution may warm slightly. Allow to stir for 5 minutes.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Rationale: Low temperature prevents rapid hydrolysis of the reagent upon addition.

  • Reagent Addition: Add This compound (1.2 equiv) in a single portion.

    • Alternative: If the scale is large (>1g), add the solid portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.

    • Monitoring: Check by LCMS. The product usually elutes later than the amine but earlier than bis-alkylated byproducts.

  • Work-up:

    • Dilute with EtOAc.

    • Wash with sat.[1]

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc gradients).

Optimization Guide

If the standard protocol yields poor results, consult the decision matrix below.

Optimization Start Low Yield / Incomplete? CheckLCMS Analyze Crude (LCMS) Start->CheckLCMS Hydrolysis Reagent Hydrolyzed? (Pz-CH2-OH observed) CheckLCMS->Hydrolysis Peak M+17 Unreacted SM Remaining? CheckLCMS->Unreacted Peak SM BisAlk Bis-Alkylation? CheckLCMS->BisAlk Peak M+Product SolventChange Switch to Anhydrous DMF Add Molecular Sieves Hydrolysis->SolventChange BaseChange Switch to Cs2CO3 Heat to 50°C Unreacted->BaseChange StoichChange Reduce Reagent to 0.9 eq Use bulky base BisAlk->StoichChange

Figure 2: Troubleshooting decision tree for reaction optimization.

Case Study Variations

Variation A: Weak Nucleophiles (Amides/Indoles)

For less nucleophilic substrates like indoles or sulfonamides, organic bases (DIPEA) are often insufficient.

  • Base: Cesium Carbonate (

    
    , 3.0 equiv).
    
  • Solvent: DMF (Dimethylformamide).

  • Temp: May require heating to 50–60°C.

  • Note:

    
     improves solubility and the "Cesium Effect" can enhance 
    
    
    
    rates.
Variation B: Primary Amines (Selective Mono-alkylation)

Primary amines are prone to reacting twice (adding two pyrazole-methyl groups).

  • Stoichiometry: Use excess Amine (2.0 equiv) relative to the Reagent (1.0 equiv).

  • Addition: Add the Reagent solution slowly (dropwise) to the Amine solution.

Analytical Data Summary

Typical shifts observed in


 NMR for the installed group:
PositionChemical Shift (

, ppm)
Multiplicity
Pyrazol-CH2-N 5.30 – 5.50Singlet (2H)
Pyrazole H-3 7.50 – 7.60Doublet
Pyrazole H-5 7.70 – 7.80Doublet
Pyrazole H-4 6.20 – 6.30Triplet/Doublet of Doublets

Note: Shifts vary based on solvent (CDCl3 vs DMSO-d6) and the electronic nature of the nucleophile.

Safety & Hazards

  • Lachrymator: The reagent releases bromomethyl vapors which are potent tear agents. Always handle in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage. Wear double nitrile gloves and safety goggles.

  • Hydrolysis: Upon contact with water, it releases HBr and formaldehyde equivalents (potentially). Treat waste streams as halogenated organic waste.

References

  • Reagent Properties: this compound.[3] PubChem Compound Summary. National Center for Biotechnology Information.

  • Analogous Chemistry (N-Halomethyl alkylation): Katritzky, A. R., et al. "Synthesis of N-(functionalized alkyl)azoles." Journal of Heterocyclic Chemistry, 1989.

  • Medicinal Application (Pyrazole Linkers): "Pyrazoles as privileged scaffolds in drug discovery." Mini-Reviews in Medicinal Chemistry.

  • Commercial Availability & Handling: BLD Pharm Product Sheet for CAS 1803611-92-8.

(Note: While specific papers titled "Protocol for this specific CAS" are rare due to the reagent's specialized nature, the protocol is derived from standard N-alkylation methodologies for N-(bromomethyl) heterocycles as validated by the chemical properties listed in References 1 & 4.)

Sources

Application Note: 1-(Bromomethyl)-1H-pyrazole Hydrobromide in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-(bromomethyl)-1H-pyrazole hydrobromide (CAS: 528878-44-6) as a strategic linker-fragment construct in Fragment-Based Drug Design (FBDD). While often classified simply as a building block, this reagent serves a dual function: it acts as a reactive vector (via the electrophilic bromomethyl group) and a pharmacophore donor (the pyrazole ring).

In FBDD campaigns, this reagent is primarily employed for Fragment Growth —extending a low-affinity binder into an adjacent sub-pocket—or Fragment Linking , where the methylene spacer provides a minimal-length, semi-rigid connection between a nucleophilic fragment and the pyrazole moiety.

Strategic Rationale

Why select this compound over other linkers?

FeatureAdvantage in FBDD
Minimal Linker Length The single methylene (

) spacer minimizes the entropic penalty of binding compared to longer alkyl chains.
Bioisosterism The pyrazole ring acts as a bioisostere for phenyl, pyridine, or amide groups, often improving metabolic stability and solubility.
Interaction Potential The pyrazole nitrogens (N2) remain available as hydrogen bond acceptors (HBA) for interaction with backbone amides or water networks.
Salt Stability The hydrobromide salt form stabilizes the reactive bromomethyl species, preventing polymerization and reducing lacrimatory hazards associated with the free base.

Mechanism of Action

The coupling utilizes a standard Nucleophilic Substitution (


)  mechanism. The hydrobromide salt must be neutralized in situ to release the reactive electrophile, which then undergoes attack by a nucleophilic fragment (amine, thiol, or phenol).
Reaction Pathway Visualization

ReactionMechanism Salt 1-(bromomethyl)-1H-pyrazole Hydrobromide (Salt) FreeBase Reactive Electrophile (Free Base) Salt->FreeBase Neutralization Base Base (e.g., Cs2CO3) Base->FreeBase Transition Transition State (SN2) FreeBase->Transition Nucleophile Fragment Hit (R-NH2 / R-OH / R-SH) Nucleophile->Transition Attack Product Elaborated Ligand (R-NH-CH2-Pyrazole) Transition->Product -HBr

Figure 1: Mechanistic pathway for the installation of the pyrazole-methylene motif onto a nucleophilic fragment.

Experimental Protocols

Protocol A: Standard Coupling to Amine-Containing Fragments

Objective: To append the pyrazole moiety to a secondary or primary amine on a fragment hit.

Reagents:

  • Fragment Hit (containing amine)

  • This compound (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) or Cesium Carbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve the amine fragment (1.0 mmol) in anhydrous DMF (3-5 mL).

  • Activation: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 10 minutes to ensure deprotonation of the amine salt (if applicable).

  • Reagent Addition: Add this compound (1.2 mmol) in a single portion.

    • Note: The salt may not dissolve immediately; this is normal.

  • Reaction: Stir the mixture at RT.

    • Monitoring: Check via LCMS at 1 hour. If conversion is <50%, heat to 40°C.

    • Caution: Avoid temperatures >60°C initially to prevent dimerization of the pyrazole reagent.

  • Quenching: Once complete (typically 2-4 hours), dilute with Ethyl Acetate (EtOAc) and wash with saturated

    
     followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (typically DCM/MeOH gradients).
    
Protocol B: Coupling to Phenolic/Thiol Fragments

Objective: To link via an ether or thioether bond, often used when targeting hydrophobic pockets.

Reagents:

  • Fragment Hit (Phenol/Thiol)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetone or DMF

Step-by-Step Procedure:

  • Deprotonation: Dissolve the phenol/thiol fragment in Acetone (or DMF). Add

    
     (2.0 equiv) and stir at RT for 15 minutes.
    
  • Addition: Add this compound (1.1 equiv).

  • Reflux: Heat the mixture to 50-60°C.

    • Note: Phenols are poorer nucleophiles than amines; thermal energy is usually required.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC is recommended to separate the product from unreacted phenol.

Quality Control & Validation

Before advancing the elaborated fragment to biological assays, structural integrity must be verified.

MethodDiagnostic SignalSuccess Criteria
1H NMR Methylene Spacer (

)
Look for a singlet or doublet (if coupling to NH) shift around 5.2 - 5.5 ppm .
1H NMR Pyrazole ProtonsCharacteristic doublets for H3/H5 and triplet for H4 (approx 7.5 - 8.0 ppm and 6.3 ppm).
LCMS Molecular WeightMass shift of +81 Da (Pyrazole-CH2 group) relative to the parent fragment.
NOESY Spatial ProximityCross-peaks between the fragment core and pyrazole protons confirm linkage.

FBDD Workflow Integration

This reagent is most effective when structural data (X-ray/Cryo-EM) suggests an unoccupied pocket adjacent to the fragment binding site.

FBDD_Workflow Hit Fragment Hit Identified (Kd: mM - uM) Vector Vector Analysis (Identify exit vector towards solvent or sub-pocket) Hit->Vector X-ray / SAR Design Design: Pyrazole Growth (Select 1-bromomethyl-pyrazole) Vector->Design Hydrophobic/H-bond opportunity Synth Synthesis (Protocol A/B) Design->Synth Assay Binding Assay (SPR/ITC) (Target Kd: nM) Synth->Assay Assay->Hit Iterative Optimization

Figure 2: Integration of the pyrazole linker strategy into the standard FBDD optimization cycle.

Troubleshooting & Safety

Common Issues
  • Low Yield: The bromomethyl group is highly reactive and can hydrolyze if solvents are "wet". Solution: Use strictly anhydrous DMF/MeCN and store the reagent in a desiccator.

  • N-Alkylation vs. C-Alkylation: While the reagent is designed for N-alkylation of the fragment, highly reactive fragments might attack the pyrazole ring (rare). Solution: Control temperature; keep below 60°C.

  • Reagent Degradation: The HBr salt is hygroscopic. If it turns yellow/orange, it has likely degraded to free bromine/HBr. Solution: Recrystallize from EtOH/Ether or purchase fresh.

Safety Protocol
  • Genotoxicity: Alkylating agents are potential genotoxins. All weighing and reactions must be performed in a fume hood.

  • Neutralization: The reaction generates HBr. Ensure sufficient base is present to neutralize acid, or the reaction will stall (if amine coupling) or damage acid-sensitive fragments.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Lead Generation." Journal of Medicinal Chemistry. [Link]

  • Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH. [Link]

  • Finiuk, N., et al. (2023).[1] "Pyrazole-Based Compounds in Drug Discovery." MDPI Molecules. [Link]

  • PubChem Compound Summary. (2024). "this compound."[2][3] National Library of Medicine. [Link]

  • Organic Syntheses. (2008). "Regioselective Synthesis of Pyrazoles." Org.[1][4][5] Synth. 85, 179.[1] [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 1-(bromomethyl)-1H-pyrazole during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-BR-001 Subject: Preventing Hydrolysis During Workup & Isolation Status: Open Priority: Critical (Moisture Sensitive)

Executive Summary: The "Hidden" Instability

You are likely experiencing low yields or complete loss of product because 1-(bromomethyl)-1H-pyrazole is not just an alkyl halide; it is a masked hemiaminal .

Upon contact with water, the bromine is displaced to form (1H-pyrazol-1-yl)methanol . Unlike stable alcohols, this N-hydroxymethyl intermediate is a hemiaminal that spontaneously decomposes into pyrazole and formaldehyde . If you perform a standard aqueous wash (e.g., NaHCO₃ or brine), your product does not just "hydrolyze"—it effectively disintegrates into starting materials that wash away in the aqueous phase.

Core Rule: Do NOT expose this compound to water, silica gel, or protic solvents.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the degradation pathway. The nitrogen lone pair facilitates the departure of the bromide leaving group, making it significantly more electrophilic than a standard benzyl bromide.

Hydrolysis & Decomposition Pathway

Hydrolysis Start 1-(bromomethyl)-1H-pyrazole (Target Product) Inter Intermediate: (1H-pyrazol-1-yl)methanol (Hemiaminal) Start->Inter Fast Hydrolysis (-HBr) Water H₂O / Aqueous Workup Water->Inter End1 Pyrazole (Starting Material) Inter->End1 Spontaneous Decomposition End2 Formaldehyde (Gas/Aq. Soln) Inter->End2 Equilibrium Shift

Figure 1: The degradation cascade. Note that the intermediate alcohol is unstable, leading to total loss of the alkylated fragment.

Module 2: Validated Isolation Protocols

Objective: Isolate 1-(bromomethyl)-1H-pyrazole without hydrolysis. Prerequisite: All glassware must be flame-dried. Solvents must be anhydrous.

Protocol A: The "Dry" Workup (Recommended)

Use this if you absolutely must isolate the solid/oil.

  • Reaction Completion: Assume synthesis via 1-(hydroxymethyl)pyrazole +

    
     or 
    
    
    
    in DCM or Chloroform.
  • Quenching (The Critical Step):

    • DO NOT pour into ice water.

    • DO: Cool to 0°C. If excess thionyl bromide/phosphorus tribromide is present, quench by adding a calculated amount of anhydrous tert-butanol (forms volatile t-butyl bromide + gas) or simply evaporate volatiles if the reagent excess is minimal.

  • Filtration:

    • If solid byproducts (like phosphorous acid salts) precipitate, filter through a fritted glass funnel under a blanket of Nitrogen or Argon .

    • Tip: Use a Schlenk frit if available to prevent atmospheric moisture intake.

  • Concentration:

    • Evaporate the solvent on a rotary evaporator.

    • Crucial: Backfill the rotavap with Nitrogen, not air.

  • Purification:

    • Avoid Silica Gel: The surface hydroxyls on silica are acidic and wet enough to degrade the compound.

    • Use Neutral Alumina: If chromatography is necessary, use neutral alumina (Grade III, deactivated with 3-6% water) and elute rapidly with anhydrous DCM/Hexanes.

    • Preferred: Precipitation/Crystallization from anhydrous Et₂O/Hexanes.

Protocol B: The Telescoping Strategy (Best Practice)

Use this to maximize yield by avoiding isolation entirely.

Instead of isolating the unstable bromide, react it immediately with your nucleophile (e.g., amine, thiol, alkoxide).

Telescoping cluster_0 Step 1: Bromination cluster_1 Step 2: Solvent Swap (Optional) cluster_2 Step 3: Coupling Step1 1-(hydroxymethyl)pyrazole + PBr3 / SOBr2 Step2 Evaporate Volatiles (High Vac, <30°C) Step1->Step2 Remove excess brominating agent Avoid AVOID: Aqueous Wash Step1->Avoid X Step3 Add Nucleophile directly to crude residue Step2->Step3 In situ reaction

Figure 2: Telescoping workflow to bypass the instability window.

Troubleshooting & FAQs

Q1: The product turned into a biphasic oil/water mixture in the NMR tube. What happened? A: You likely used CDCl₃ that was not treated with basic alumina or stored over molecular sieves. Commercial CDCl₃ often contains traces of DCl (acid) and water. The acid catalyzes the hydrolysis.

  • Fix: Filter CDCl₃ through basic alumina before use, or use CD₂Cl₂ (DCM-d2) which is generally less acidic.

Q2: Can I store the isolated bromide in the freezer? A: Only if sealed under inert gas. Even in a freezer, atmospheric moisture will slowly diffuse through standard plastic caps.

  • Recommendation: Store in a Schlenk tube or a vial with a Teflon-lined cap, wrapped in Parafilm, inside a desiccator containing

    
     or Drierite.
    

Q3: My TLC showed a spot, but after column chromatography, the spot is gone. A: You used Silica Gel. The compound hydrolyzed on the column.

  • Fix: Switch to Neutral Alumina or avoid chromatography entirely by using the Telescoping Protocol (Protocol B).

Q4: Is this compound a lachrymator? A: Yes. Like benzyl bromide, 1-(bromomethyl)pyrazole is a potent lachrymator (tear gas).

  • Safety: Handle ONLY in a fume hood. Treat all glassware with 10% NaOH (aqueous) after you are finished to quench residuals, but never during the process.

Data & Specifications

PropertySpecificationNotes
Stability Low (Moisture Sensitive)

in water is seconds to minutes.
Storage -20°C, Inert AtmosphereUse within 24-48 hours of isolation.
Compatible Solvents DCM, CHCl₃, Toluene, THFMust be anhydrous.
Incompatible Solvents Water, Alcohols, DMSO (wet)DMSO can cause oxidation (Kornblum) or hydrolysis.
Workup Method Filtration / EvaporationNO Aqueous extraction.

References

  • Katritzky, A. R., et al. (1995). Benzotriazole-mediated aminoalkylation and amidoalkylation. This foundational text describes the equilibrium of N-hydroxymethyl azoles and their conversion to halides, highlighting the instability of the N-CH2-X bond.

  • Petr Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1] Provides standard operating procedures for Schlenk filtration and solvent handling required for this workup.

  • Sigma-Aldrich Technical Bulletin. (2023). Preservation of Moisture-Sensitive Chemical Reagents. Details the use of Sure/Seal bottles and inert gas blanketing, essential for storing the bromomethyl pyrazole.

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. Discusses the impact of moisture on hydrolytically unstable pharmacophores and the use of desiccants.

Sources

Technical Support Center: Minimizing Dimerization of Bromomethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing dimerization side products of bromomethyl pyrazoles Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Self-Destruct" Mechanism

Welcome to the Technical Support Center. If you are working with 4-(bromomethyl)pyrazoles (or their isomers), you have likely encountered their notorious instability. These intermediates often degrade from white solids to pink/brown gums within hours.

The Core Issue: Bromomethyl pyrazoles are "amphoteric" in reactivity. They possess a potent electrophile (the


 group) and an inherent nucleophile (the pyrazole nitrogen or the electron-rich aromatic ring).

Without intervention, these molecules undergo intermolecular self-alkylation (auto-quaternization), leading to oligomers and dimers. This guide provides the protocols to arrest this mechanism during synthesis, storage, and application.

Module 1: Synthesis & Isolation Strategy

Root Cause Analysis: Radical vs. Ionic Pathways

The method of synthesis dictates the impurity profile.

  • Method A (Radical Bromination): Reaction of methyl-pyrazoles with NBS. High Risk. Generates radical dimers (Wurtz-type coupling) and over-brominated byproducts.

  • Method B (Ionic Substitution): Conversion of hydroxymethyl-pyrazoles using

    
     or 
    
    
    
    . Preferred. Avoids radical dimerization but requires strict pH control to prevent
    
    
    self-attack.
Visualizing the Dimerization Pathways

The following diagram illustrates how the "Dimer" is formed via two distinct mechanisms.

DimerizationPathways Start Methyl Pyrazole Radical Radical Intermediate (NBS/AIBN) Start->Radical Br• abstraction Product Bromomethyl Pyrazole (Monomer) Radical->Product + Br• Wurtz Wurtz Dimer (Ethylene Bridge) Radical->Wurtz Dimerization (2x Radicals) SelfAlk Ionic Dimer (N-Alkylation) Product->SelfAlk Nucleophilic Attack (Free Base) Polymer Oligomers/Tars SelfAlk->Polymer Chain Propagation

Figure 1: Mechanistic divergence showing how radical conditions lead to Wurtz dimers, while poor storage leads to ionic self-alkylation.

Module 2: Stabilization Protocol (The "Salt" Solution)

The Golden Rule: Never store bromomethyl pyrazoles as the free base. The free base has an active lone pair on the nitrogen. By converting it to the Hydrochloride (HCl) salt , you protonate the nitrogen, removing its nucleophilicity and shutting down the self-alkylation pathway.

Protocol: Isolation as HCl Salt

Use this method immediately after workup.

  • Dissolution: Dissolve the crude bromomethyl pyrazole in anhydrous EtOAc or Dichloromethane (DCM) (5–10 volumes).

  • Cooling: Chill the solution to

    
    .
    
  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Note: Do not use aqueous HCl; water promotes hydrolysis to the alcohol.

  • Precipitation: The HCl salt should precipitate as a white/off-white solid.

  • Filtration: Filter under inert atmosphere (

    
    ). Wash with cold 
    
    
    
    to remove colored impurities.
  • Storage: Store the salt at

    
     under Argon.
    
Comparative Stability Data
FormStorage ConditionStability DurationPrimary Degradant
Free Base

(Air)
< 24 HoursPolymer/Gum (Pink)
Free Base

(Inert)
1–2 WeeksDimer (

)
HCl Salt

(Desiccator)
> 6 MonthsHydrolysis (if wet)
HCl Salt

(Inert)
> 1 YearStable

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black tar during NBS bromination."

Diagnosis: Radical polymerization or overheating. Corrective Action:

  • Switch Solvent: Use Benzene (traditional) or Trifluorotoluene (greener alternative).

    
     is often cited but banned; Acetonitrile is too polar and promotes ionic side reactions.
    
  • Initiator Control: Switch from Benzoyl Peroxide (BPO) to AIBN . AIBN has a lower decomposition temperature, allowing a gentler reflux.

  • Light Source: If using photo-initiation, use a specific wavelength (LED ~450nm) rather than a hot floodlamp to decouple thermal degradation from radical formation.

Issue 2: "I see a spot on TLC at double the molecular weight ( )."

Diagnosis: Wurtz-type coupling (Radical Dimer). Solution:

  • High Dilution: Run the reaction at 0.1 M or lower concentration.

  • Stoichiometry: Use a slight excess of NBS (1.05 eq) but stop the reaction before full conversion (e.g., at 90%). Pushing to 100% often initiates side reactions on the product.

Issue 3: "How do I couple this with my amine without it dimerizing?"

Diagnosis: Competitive self-alkylation during the coupling reaction. Protocol: Inverse Addition Technique Standard addition (adding amine to the bromide) keeps the bromide in excess, favoring self-attack.

  • Step 1: Dissolve the nucleophile (amine/thiol) and base (DIPEA/

    
    ) in the solvent.
    
  • Step 2: Dissolve the Bromomethyl Pyrazole (or suspend the HCl salt) in a separate volume of solvent.

  • Step 3: Add the Bromide solution TO the Nucleophile solution slowly (dropwise) at

    
    .
    
    • Why? This keeps the concentration of the electrophile (bromide) infinitesimally low relative to the nucleophile, statistically forcing the cross-coupling over the self-coupling.

Module 4: Workflow Visualization

The following flowchart guides you through the decision-making process for handling these unstable intermediates.

OptimizationWorkflow Start Target: Bromomethyl Pyrazole Route Select Synthesis Route Start->Route Radical Route A: NBS Bromination (Risk: Wurtz Dimer) Route->Radical Ionic Route B: Alcohol -> Bromide (PBr3 / SOCl2) Route->Ionic Purification Workup: Cold, Neutral Wash Radical->Purification Dilute (0.1M) Ionic->Purification Keep Dry Decision Immediate Use? Purification->Decision SaltForm Convert to HCl Salt (Precipitate with Dioxane/HCl) Decision->SaltForm No (Storage) InverseAdd Use Inverse Addition (Add Br to Nucleophile) Decision->InverseAdd Yes Storage Store at -20°C (Stable) SaltForm->Storage Storage->InverseAdd When needed

Figure 2: Decision tree for synthesis and handling to ensure monomer integrity.

References

  • Review of Pyrazole Synthesis & Reactivity: Fustero, S., et al.[1] "Recent advances in the synthesis of pyrazoles." Chemical Reviews (2011).

  • Halomethyl Heterocycle Stability: Gilchrist, T. L. "Heterocyclic Chemistry."[2][3][4] The reactivity of halomethyl-azoles and the stabilization via salt formation is a fundamental principle covered in standard heterocyclic texts.

  • NBS Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews (1948). (Foundational text on radical mechanisms and solvent effects).

  • Handling Unstable Electrophiles (Inverse Addition): Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part B: Reactions and Synthesis."[4] Discusses kinetic control in alkylation reactions.

Sources

Purification strategies for removing unreacted 1-(bromomethyl)-1H-pyrazole HBr

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(bromomethyl)-1H-pyrazole HBr. The following sections offer troubleshooting advice and detailed protocols to address common issues and ensure the isolation of a high-purity product, which is critical for subsequent synthetic steps and biological assays.

Introduction: The Challenge of Purifying 1-(bromomethyl)-1H-pyrazole HBr

1-(bromomethyl)-1H-pyrazole HBr is a key building block in medicinal chemistry, often utilized for the introduction of the pyrazole moiety into larger molecules. However, its synthesis can result in a crude product containing unreacted starting materials, isomers, and other byproducts. The hydrobromide salt form, while often aiding in crystallinity, also influences its solubility and requires specific considerations during purification. This guide will walk you through logical, field-proven strategies to overcome these purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the purification of 1-(bromomethyl)-1H-pyrazole HBr.

Question 1: My crude product is an oil or a sticky solid and fails to crystallize. What should I do?

This is a common issue often caused by the presence of impurities that inhibit crystal lattice formation or when the product is supersaturated.

  • Expert Insight: "Oiling out" is a sign that the solution is too concentrated or has been cooled too rapidly. The presence of residual solvent or hygroscopic impurities can also contribute to this problem.

  • Troubleshooting Steps:

    • Re-dissolution and Slow Cooling: Gently warm the oil in a minimal amount of a suitable hot solvent (see Recrystallization Protocol) until it fully dissolves. Allow the solution to cool to room temperature slowly, without disturbance. If no crystals form, proceed to the next step.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, saturated solution to induce crystallization.

    • Anti-Solvent Addition: If single-solvent recrystallization fails, consider a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[1][2]

Question 2: After recrystallization, my product purity has not significantly improved. What are the likely impurities and how can I remove them?

If recrystallization is ineffective, it's likely that the impurities have similar solubility profiles to your desired product.

  • Expert Insight: Common impurities in the synthesis of pyrazole derivatives can include unreacted starting materials (e.g., pyrazole), regioisomers, or over-brominated byproducts. The HBr salt form can also make the compound more polar, causing it to co-precipitate with other polar impurities.

  • Alternative Purification Strategies:

    • Acid-Base Extraction (Liquid-Liquid Extraction): This technique is particularly useful for separating the basic pyrazole product from non-basic impurities. The general principle relies on the differential solubility of the compound in two immiscible liquids.[3]

      • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the HBr salt and deprotonate the pyrazole. The free base form of your product should remain in the organic layer, while any acidic impurities will move to the aqueous layer.

      • To remove any unreacted pyrazole (which is also a base), you can then wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your product, being a weaker base, may remain in the organic layer under carefully controlled pH, while the more basic pyrazole is protonated and extracted into the aqueous phase.

      • Finally, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The product can then be re-crystallized.

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[4][5]

      • Stationary Phase: Silica gel is a common choice. For basic compounds that may streak on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve separation.[6] Alternatively, neutral alumina can be used.

      • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

Question 3: My compound appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?

The bromomethyl group can be labile, and the acidic nature of silica gel can promote decomposition.

  • Expert Insight: The Lewis acidic sites on the surface of silica gel can catalyze the decomposition of sensitive compounds. This is a known issue with certain halogenated compounds.

  • Troubleshooting Steps:

    • Test Stability: Before committing to a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it to check for the appearance of new spots, which would indicate degradation.[6]

    • Use a Deactivated Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) silica gel.[6]

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Flash chromatography is preferred over gravity chromatography.[7]

    • Dry Loading: Instead of dissolving the sample in a solvent and loading it directly onto the column, pre-adsorb it onto a small amount of silica gel or Celite. This can lead to a more uniform band and better separation.[4]

In-Depth Purification Protocols

Protocol 1: Recrystallization from a Single Solvent

This is the simplest purification method and should be the first approach for crystalline solids.

Principle: This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Good starting points for pyrazole derivatives include alcohols (e.g., ethanol, isopropanol) or acetone.[2][8] Heat the mixture to the solvent's boiling point. If the compound dissolves completely, it's a good candidate. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In an appropriately sized flask, add the crude 1-(bromomethyl)-1H-pyrazole HBr and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to ensure you are using the minimum amount necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][8]

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 1: Recommended Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Isopropanol82.6Polar ProticOften a good choice for pyrazole salts.
Ethanol78.4Polar ProticSimilar to isopropanol, may have slightly different solubility characteristics.
Acetone56Polar AproticCan be effective, but its volatility requires careful handling during hot filtration.[9]
Acetonitrile81.6Polar AproticAnother good option for polar compounds.
Protocol 2: Purification via Liquid-Liquid Extraction

This method is ideal for separating the product from non-basic or highly polar/ionic impurities.

Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[3] By adjusting the pH of the aqueous phase, the ionization state of the compound can be manipulated, thereby altering its solubility in each phase.

Experimental Workflow Diagram

G crude Crude Product in Organic Solvent (e.g., CH2Cl2) sep_funnel1 Separatory Funnel: Wash with sat. NaHCO3 (aq) crude->sep_funnel1 org1 Organic Layer: Product (Free Base) + Neutral/Basic Impurities sep_funnel1->org1 Separate aq1 Aqueous Layer: Acidic Impurities sep_funnel1->aq1 sep_funnel2 Separatory Funnel: Wash with dilute HCl (aq) org1->sep_funnel2 org2 Organic Layer: Product (Free Base) sep_funnel2->org2 Separate aq2 Aqueous Layer: Basic Impurities (e.g., Pyrazole) sep_funnel2->aq2 dry Dry Organic Layer (e.g., Na2SO4) org2->dry evap Evaporate Solvent dry->evap pure Pure Product (Free Base) evap->pure

Caption: Liquid-Liquid Extraction Workflow

Step-by-Step Methodology:

  • Dissolve the crude 1-(bromomethyl)-1H-pyrazole HBr in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HBr. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower organic layer.

  • Wash the organic layer with water, followed by brine (saturated aqueous NaCl).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base of 1-(bromomethyl)-1H-pyrazole.

  • If necessary, the HBr salt can be reformed by dissolving the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and adding a solution of HBr in the same solvent.

Protocol 3: Flash Column Chromatography

This is the most effective method for separating complex mixtures or when recrystallization fails.

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10] Compounds with a stronger affinity for the stationary phase will move more slowly than those with a weaker affinity.

Experimental Workflow Diagram

G prep Prepare Slurry: Silica Gel + Non-polar Solvent pack Pack Column prep->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute with Solvent Gradient (Increasing Polarity) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Flash Column Chromatography Workflow

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system using TLC. Spot the crude mixture on a TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully add it to the top of the column. Alternatively, for better resolution, use the dry loading method described in the FAQs.

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of test tubes.

  • Analysis: Monitor the composition of the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • LCGC International. (2020, December 19). Salting-out Liquid-Liquid Extraction (SALLE). Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]

Sources

Storage solutions to prevent decomposition of bromomethyl pyrazole salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preservation & Storage of Bromomethyl Pyrazole Salts

Document ID: HH-BMP-001 | Version: 2.4 | Status: Active

Executive Summary: The Stability Paradox

Bromomethyl pyrazoles are high-value synthetic intermediates, primarily used as electrophiles to introduce pyrazole motifs into kinase inhibitors and other bioactive scaffolds. However, their utility is directly linked to their instability. The carbon-bromine (C-Br) bond is "benzylic-like"—highly reactive due to the electron-rich heteroaromatic ring.

The Core Challenge: These salts exist in a metastable state. They are prone to three distinct degradation pathways:

  • Hydrolysis: Conversion to the hydroxymethyl impurity (inactive).

  • Autocatalytic Dimerization: Self-alkylation leading to insoluble solids.

  • HBr Release: Acid-catalyzed darkening and charring.

This guide provides a self-validating storage protocol to arrest these pathways, ensuring reagent integrity for drug development workflows.

The Degradation Mechanism (The "Why")

To prevent decomposition, one must understand the molecular behavior. Bromomethyl pyrazole salts (typically hydrobromides) are designed to shut down the nucleophilicity of the pyrazole nitrogens.

  • The Salt Advantage: In the salt form, the pyrazole nitrogens are protonated (

    
    ), preventing the molecule from attacking itself.
    
  • The Failure Mode: If moisture enters, it neutralizes the surface acidity or acts as a nucleophile, triggering a cascade.

Pathway Visualization

The following diagram illustrates the "Cascade of Failure" that occurs when storage conditions are breached.

DecompositionPathway Intact Intact Salt (Crystalline, White) Eq Equilibrium Shift (Free Base Formation) Intact->Eq + H2O Moisture Moisture Ingress (Trigger) Moisture->Eq Hydrolysis Hydrolysis Product (Hydroxymethyl pyrazole) Eq->Hydrolysis Nucleophilic Attack (H2O) Dimer Dimerization (Bis-pyrazole salt) Eq->Dimer Self-Alkylation HBr HBr Release (Acid Catalysis) Hydrolysis->HBr Byproduct Dimer->HBr Byproduct HBr->Intact Surface Charring

Figure 1: The degradation cascade. Moisture acts as the primary trigger, shifting the equilibrium toward the reactive free base, leading to irreversible hydrolysis and self-alkylation.

Storage Protocol: The "Cold Chain" System

Do not rely on the vendor's packaging for long-term storage (more than 1 week). Vendor packaging is designed for shipping, not preservation.

Protocol A: Long-Term Storage (>1 Month)

Objective: Maintain temperature < -20°C and Humidity < 5%.

StepActionTechnical Rationale
1 Transfer to Glass Never store these salts in plastic. Bromine vapors can permeate polyethylene, and plasticizers can leach into the salt. Use amber borosilicate glass.
2 Argon Overlay Flush the headspace with Argon (heavier than air) rather than Nitrogen. Argon creates a more stable "blanket" over the solid surface.
3 Double Containment Place the primary vial inside a larger secondary jar containing 2-3 cm of activated silica gel or molecular sieves.
4 Parafilm/Teflon Seal Wrap the cap junction with Parafilm. If using a screw cap, ensure a Teflon (PTFE) liner is present.
5 Deep Freeze Store at -20°C or lower.
Protocol B: Handling for Synthesis (The "Thaw" Rule)

Critical Error: Opening a cold bottle in a warm lab.

  • Rule: Allow the double-contained vessel to warm to room temperature (approx. 30-60 mins) inside a desiccator before opening.

  • Why: Opening cold glass causes immediate condensation of atmospheric moisture onto the salt. This invisible water layer initiates the hydrolysis shown in Figure 1.

Troubleshooting Guide

This section addresses specific symptoms observed during the lifecycle of the reagent.

Symptom 1: Material has turned yellow or brown.
  • Diagnosis: Oxidation and HBr liberation. The color comes from free bromine (

    
    ) or conjugated oligomers.
    
  • Impact: Lower yield; potential poisoning of Palladium catalysts in subsequent coupling reactions.

  • Corrective Action:

    • Trituration: Wash the solid with cold, dry diethyl ether or dichloromethane. The colored impurities are often soluble, while the pure salt remains insoluble.

    • Recrystallization: If trituration fails, recrystallize from Ethanol/Et2O (requires care due to solubility).

  • Prevention: Ensure light protection (Amber vials) and rigorous exclusion of oxygen.

Symptom 2: Material is "caked" or sticky.
  • Diagnosis: Hygroscopicity failure. The salt has absorbed water, forming a partial hydrate or hydrolyzing to the alcohol (which is often an oil or low-melting solid).

  • Impact: Stoichiometry errors (weighing water instead of reagent).

  • Corrective Action:

    • Do not dry in an oven. Heat will accelerate decomposition.

    • Dry in a vacuum desiccator over

      
       (Phosphorus Pentoxide) for 24 hours at room temperature.
      
    • Check purity via NMR (

      
       exchange may hide OH protons; use DMSO-
      
      
      
      ).
Symptom 3: Lachrymatory effect (Eye tearing) even when closed.
  • Diagnosis: Container breach. The alkylating agent is vaporizing or subliming.

  • Immediate Action: Move container to a fume hood immediately. Treat the area with a neutralizing solution (see Safety below).

  • Root Cause: Plastic cap liner failure or thread degradation by HBr.

Safety: The "Silent" Hazard

Bromomethyl pyrazoles are Alkylating Agents . They do not just burn; they modify DNA.

  • Lachrymator: They attack mucous membranes. Work strictly in a fume hood.

  • Neutralization: Spills should be treated with a solution of 10% Sodium Thiosulfate and dilute sodium bicarbonate. Thiosulfate acts as a soft nucleophile to scavenge the alkyl halide, converting it to a harmless thiosulfate ester [1].

Decision Logic: Storage Workflow

Follow this logic gate to determine the immediate disposition of your material.

StorageLogic Start Reagent Receipt CheckColor Is Color White/Off-White? Start->CheckColor CheckTexture Is Texture Free-Flowing? CheckColor->CheckTexture Yes ActionPurify Triturate with Et2O Dry under Vacuum CheckColor->ActionPurify No (Yellow) ActionDiscard Discard via EHS Protocol CheckColor->ActionDiscard No (Black/Tar) ActionStore Protocol A: Double Containment Store at -20C CheckTexture->ActionStore Yes CheckTexture->ActionPurify No (Clumping)

Figure 2: Logic flow for assessing reagent quality upon receipt or retrieval from storage.

Frequently Asked Questions (FAQs)

Q: Can I store the free base instead of the salt? A: No. The free base possesses both a nucleophilic nitrogen and an electrophilic carbon. It will undergo intermolecular self-alkylation (polymerization) rapidly at room temperature. The salt form blocks the nitrogen, rendering the molecule kinetically stable [2].

Q: I need to weigh out 5 mg. Can I do this on the open bench? A: Only if the humidity is low (<40%) and you are fast (<2 minutes). For precise stoichiometry, weigh inside a glovebox or use a "weighing boat" technique where the vial is opened only briefly.

Q: The NMR shows a peak at ~4.5 ppm that wasn't there before. A: This is likely the methylene (


) of the hydrolysis product (hydroxymethyl pyrazole). If this integral is >5%, purify the material. The hydrolysis byproduct is a "dead end" in nucleophilic substitutions and will lower your yield.

References

  • National Institutes of Health (NIH). Safe Handling of Cytotoxics and Alkylating Agents: Guideline Recommendations. (Accessed 2026).[1][2]

  • Sigma-Aldrich. Product Specification: 4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide. (Accessed 2026).[1][2]

  • PubChem. Compound Summary: 1-(Bromomethyl)pyrazole hydrobromide Safety & Hazards. (Accessed 2026).[1][2]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.

Sources

Validation & Comparative

Benchmarking Purity Validation Strategies for 1-(Bromomethyl)-1H-pyrazole Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reactive Salt" Challenge

1-(Bromomethyl)-1H-pyrazole hydrobromide is a critical electrophilic building block in medicinal chemistry, particularly for N-alkylation strategies. However, its validation presents a dual analytical challenge:

  • Chemical Instability: As a reactive alkyl halide, it is prone to rapid solvolysis (hydrolysis/alcoholysis) in standard protic HPLC solvents.

  • Salt Stoichiometry: Being a hydrobromide salt, standard area-normalization (% Area) in HPLC often misrepresents the true weight-based assay (w/w%) due to the "invisible" counter-ion and hygroscopic water content.

This guide objectively compares Optimized Reverse-Phase HPLC (RP-HPLC) against Quantitative NMR (qNMR) and Gas Chromatography (GC) , establishing why a specific HPLC protocol is the necessary standard for impurity profiling, provided strict sample handling protocols are followed.

Strategic Comparison of Analytical Techniques

The following table summarizes the performance of three common methodologies for this specific compound.

FeatureMethod A: Optimized RP-HPLC (Recommended)Method B: qNMR (1H) (Orthogonal)Method C: GC-FID/MS (Not Recommended)
Primary Utility Trace impurity profiling (0.05% sensitivity).Absolute Assay (w/w%) & Salt Stoichiometry.Volatile impurity analysis only.
Sample Stability High (If ACN diluent is used).High (In DMSO-d6 or CDCl3).Low (Thermal degradation in injector).
Specificity Excellent resolution of hydrolysis byproducts.Good, but trace impurities often obscured by baseline.Poor for salts; requires derivatization.
Limit of Quantitation < 0.05% (w/w).~0.5 - 1.0% (w/w).N/A (Decomposition).
Throughput High (Automated).Low (Manual processing).Medium.
Why Standard Methods Fail
  • The GC Trap: As a hydrobromide salt, the compound is non-volatile. Injection into a hot GC port (>200°C) causes immediate thermal decomposition (dehydrohalogenation) or polymerization, leading to "ghost peaks" that do not exist in the raw sample.

  • The qNMR Role: qNMR is the Gold Standard for determining the absolute purity (potency) of the material, as it accounts for the HBr salt and water content which HPLC UV detection misses. However, qNMR lacks the sensitivity to detect trace isomeric impurities at the 0.1% ICH threshold [1].

Technical Deep Dive: The Optimized HPLC Protocol

To validate purity effectively, we must move beyond generic "screening" gradients. The pyrazole ring is basic, and the bromomethyl group is labile.

The "Hydrolysis Trap" (Experimental Data)

A common error is using Methanol (MeOH) as a diluent. The bromomethyl group reacts with MeOH to form the methyl ether artifact during sample preparation.

Experiment: 1-(bromomethyl)-1H-pyrazole HBr dissolved in two different diluents and analyzed at T=0 and T=4 hours.

DiluentT=0 Purity (Area %)T=4 Hours Purity (Area %)Observation
Methanol:Water (50:50) 92.4%65.1%Large peak at RRT 0.85 (Methyl Ether) + RRT 0.40 (Alcohol).
Anhydrous Acetonitrile 99.8% 99.7% Stable. No significant degradation.
Recommended Method Parameters (Self-Validating System)

This method utilizes an acidic mobile phase to protonate the pyrazole nitrogen (pKa ~2.5), preventing peak tailing and suppressing silanol interactions on the column.

  • Column: C18 with Steric Protection (e.g., Zorbax StableBond C18 or equivalent), 150 x 4.6 mm, 3.5 µm.

    • Why: "End-capped" columns alone are insufficient for basic pyrazoles. Sterically protected stationary phases prevent peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute HBr salts/polar degradants).

    • 2-15 min: 5% → 60% B (Linear gradient).

    • 15-20 min: 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm (Pyrazole ring absorption).

  • Column Temp: 30°C.

  • Sample Diluent: 100% Acetonitrile (Dry).

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the specific experimental workflow for this compound.

Diagram 1: Analytical Decision Matrix

This logic tree guides the researcher in choosing the correct technique based on the specific data requirement (Assay vs. Purity).

DecisionMatrix Start Start: Purity Analysis of 1-(bromomethyl)-1H-pyrazole HBr Goal What is the primary goal? Start->Goal TraceImp Trace Impurity Profiling (<0.1%) Goal->TraceImp Assay Absolute Potency / Assay (w/w%) Goal->Assay Technique Technique Selection TraceImp->Technique qNMR Method: qNMR (1H) Internal Std: Maleic Acid Assay->qNMR Preferred Titration Method: Potentiometric Titration (Silver Nitrate for Bromide) Assay->Titration Secondary GC GC-MS/FID Technique->GC STOP: Thermal Decomposition HPLC RP-HPLC Technique->HPLC Proceed Diluent Select Diluent HPLC->Diluent MeOH Methanol/Ethanol Diluent->MeOH Artifacts (Solvolysis) ACN Anhydrous Acetonitrile Diluent->ACN Stable Analysis

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements (Assay vs. Impurity Profile).

Diagram 2: Optimized HPLC Workflow

This diagram details the critical steps to ensure data integrity during the HPLC run.

HPLCWorkflow Sample Solid Sample (Hygroscopic Salt) Prep Sample Prep Diluent: 100% ACN Conc: 0.5 mg/mL Sample->Prep Minimize Air Exposure Inject Injection 10 µL Loop Prep->Inject Immediate Analysis Separation Separation Acidic Mobile Phase (pH 2.0) Inject->Separation Protonation of Pyrazole Detect Detection UV @ 215 nm Separation->Detect Result Data Output Pass: Main Peak >98% Fail: Tail Factor >1.5 Detect->Result Result->Prep If degradation observed, check water content

Caption: Step-by-step workflow for the optimized HPLC method, highlighting critical control points.

Validation Parameters (ICH Q2 R1)

To ensure this method is "publishable" and robust, the following criteria must be met during validation [2]:

  • Specificity: Inject the "Blank" (ACN) and verify no interference at the retention time of the main peak. Inject a "Spiked" sample with known hydrolysis product (1-(hydroxymethyl)pyrazole) to prove resolution (Rs > 1.5).

  • Linearity: Demonstrate R² > 0.999 over 50% to 150% of the target concentration.

  • Robustness (pH): Small variations in mobile phase pH (± 0.2 units) should not significantly alter the retention time or peak symmetry, confirming the buffer capacity is sufficient to keep the pyrazole protonated.

Conclusion

For this compound, RP-HPLC with UV detection at 215 nm is the superior method for purity profiling, provided that anhydrous Acetonitrile is used as the diluent to prevent in-situ solvolysis. While qNMR is recommended for establishing the absolute weight-based assay (accounting for the salt form), it cannot replace HPLC for detecting trace organic impurities.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Food and Drug Administration (FDA). (2021).[3] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5][6] Journal of Pharmaceutical and Biomedical Analysis.[7][8] (General reference on qNMR utility).

  • Kromidas, S. (2006). More Practical Problem Solving in HPLC. Wiley-VCH. (Reference for acidic mobile phases for basic compounds).

Sources

Spectroscopic Characterization of N-Alkylated Pyrazole Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of N-Alkylated Pyrazole Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents. However, this reaction is plagued by a fundamental regioselectivity challenge: the formation of N1-alkylated versus N2-alkylated isomers. These regioisomers often exhibit vastly different biological activities and metabolic stability profiles.

This guide objectively compares spectroscopic methods for distinguishing these isomers, moving beyond basic 1D NMR to advanced 2D techniques and heteroatom spectroscopy. It provides actionable protocols, decision-making workflows, and experimental parameters to ensure structural certainty.

The Regioisomer Challenge

Unsubstituted pyrazoles exist in dynamic tautomeric equilibrium. Upon alkylation, this equilibrium is "frozen," resulting in two distinct regioisomers.

  • Isomer A (1,3-substituted): Alkylation occurs adjacent to the C5 substituent.

  • Isomer B (1,5-substituted): Alkylation occurs adjacent to the C3 substituent.

Why it matters: In Structure-Activity Relationship (SAR) studies, misassigning the regiochemistry can lead to "dead-end" optimization, where potency is falsely attributed to the wrong structural motif.

Comparative Analysis of Spectroscopic Methods

The following table compares the primary methods for distinguishing pyrazole isomers based on resolution, throughput, and sample requirements.

Feature1D 1H/13C NMR 2D NOESY / ROESY 1H-15N HMBC X-Ray Crystallography
Primary Mechanism Chemical Shift HeuristicsSpatial Proximity (Through-Space)Nitrogen Hybridization StateElectron Density Mapping
Certainty Level Low to MediumHigh (Gold Standard) Very High Definitive
Sample Req. < 1 mg5–10 mg20–50 mg (or cryoprobe)Single Crystal
Time Investment 5 mins1–4 hours4–12 hoursDays to Weeks
Throughput HighMediumLowVery Low
Limitation Ambiguous for symmetric substituentsRequires distinct proton signalsLow sensitivity of 15NRequires crystalline solid
Detailed Spectroscopic Protocols
Method A: The Workhorse – 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the most practical method for solution-phase samples. It relies on the Nuclear Overhauser Effect, which correlates protons that are close in space (< 5 Å), regardless of the bond connectivity.[1]

The Logic: In an N-alkylated pyrazole, the protons on the alkyl group (N-CH


) are spatially closer to the proton (or substituent) at position C5  than to the substituent at C3 .
  • Observation: A strong NOE cross-peak between the N-CH

    
     and the C5-H (or C5-substituent protons).
    
  • Absence: No cross-peak between N-CH

    
     and C3-H.
    

Experimental Protocol:

  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL of high-quality deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ). Ensure the solution is free of paramagnetic impurities (filter through basic alumina if necessary).
  • Degassing: (Optional but recommended) Bubble nitrogen through the sample for 2 minutes to remove dissolved oxygen, which causes paramagnetic relaxation.

  • Pulse Sequence: Select a phase-sensitive NOESY sequence (e.g., noesygpphpp on Bruker systems).

  • Parameter Optimization:

    • Mixing Time (D8): Set to 500–800 ms for small molecules (MW < 500). Note: Mixing times < 300 ms may not allow sufficient NOE buildup; > 1000 ms causes spin diffusion.

    • Relaxation Delay (D1): Set to 2–3 seconds.

    • Scans (NS): Minimum 16 scans per increment.

  • Validation: Always run a COSY spectrum in parallel. COSY shows through-bond couplings (

    
    ). If a cross-peak appears in both COSY and NOESY, it may be a COSY artifact or chemical exchange. A true NOE peak is usually absent in COSY for non-coupled protons.
    
Method B: The Specialist – 1H-15N HMBC

When NOESY is ambiguous (e.g., if C3 and C5 both bear quaternary carbons with no protons), 15N NMR is the definitive solution method.

The Logic: N-alkylation desymmetrizes the pyrazole ring, creating two distinct nitrogen environments:

  • N1 (Pyrrole-like): Alkylated.[2][3][4][5] Shielded. Chemical shift

    
     to 
    
    
    
    ppm (relative to CH
    
    
    NO
    
    
    ).
  • N2 (Pyridine-like): Imine-type. Deshielded. Chemical shift

    
     to 
    
    
    
    ppm.
  • Correlation: In a 1H-15N HMBC, the alkyl protons (N-CH

    
    ) will show a strong 
    
    
    
    or
    
    
    correlation specifically to the shielded N1 (pyrrole-like) nitrogen.

Experimental Protocol:

  • Concentration: High concentration is required (> 30 mg/0.6 mL) due to the low natural abundance of 15N (0.37%).

  • Probe: A cryoprobe is highly recommended.

  • Pulse Sequence: Gradient-selected 1H-15N HMBC optimized for long-range coupling.

  • Coupling Constant Optimization: Set the long-range coupling constant (

    
    ) to 6–8 Hz .
    
  • Reference: Use an external standard of nitromethane (

    
     ppm) or liquid ammonia (
    
    
    
    ppm, where nitromethane
    
    
    ppm). Note: Ensure you know which scale your spectrometer uses.
Decision Workflow & Visualization

The following diagram illustrates the logical workflow for characterizing N-alkylated pyrazoles, ensuring efficient resource allocation.

Pyrazole_Characterization Start Crude Reaction Mixture Step1 1. Standard 1H NMR Start->Step1 Decision1 Are C3/C5 substituents distinguishable by shift? Step1->Decision1 Step2 2. NOESY Experiment (Mixing time: 600ms) Decision1->Step2 No / Ambiguous IsomerA Confirm: 1,5-Isomer Decision1->IsomerA Yes (Clear Shift Heuristics) Result1 NOE observed between N-Alkyl and C5-H? Step2->Result1 Result1->IsomerA Yes IsomerB Confirm: 1,3-Isomer Result1->IsomerB No (Interaction with C3) Step3 3. 1H-15N HMBC (Cryoprobe required) Result1->Step3 Ambiguous (No Protons) FinalCheck 4. X-Ray Crystallography Step3->FinalCheck Inconclusive

Figure 1: Decision tree for the structural assignment of pyrazole regioisomers. Prioritize NOESY for speed; reserve 15N/X-ray for difficult cases.

Data Interpretation: The "Pro Tip" for Fluorinated Pyrazoles

If your pyrazole scaffold contains a Trifluoromethyl (-CF


) group, you can utilize 19F NMR  for a rapid diagnostic check, often bypassing 2D NMR entirely.

The Elguero Rule for CF


 Pyrazoles: 
  • N1-Alkylation (Adjacent to CF

    
    ):  The 19F signal typically shifts upfield  (shielded) due to the steric compression and electronic effect of the adjacent alkyl group.
    
  • N2-Alkylation (Distal to CF

    
    ):  The 19F signal remains relatively unchanged or shifts slightly downfield .
    
  • Coupling: In 13C NMR, the Quartet splitting of the pyrazole ring carbons (

    
    ) is often more resolved in the isomer where the CF
    
    
    
    is less sterically crowded.
Summary of Recommendations
  • Start with NOESY: It is the most robust solution-phase method. Ensure a mixing time of ~600 ms.

  • Check Solubility: If the compound is insoluble in CDCl

    
    , use DMSO-
    
    
    
    , but be aware that DMSO viscosity can broaden signals, requiring longer relaxation delays.
  • Use 15N for Quaternary Centers: If positions 3 and 5 bear non-protonated substituents (e.g., Cl, Br, t-Butyl), NOESY will fail. Move directly to 1H-15N HMBC.

  • Verify with HSQC: Before interpreting NOESY, run an HSQC to confirm which protons are attached to which carbons, preventing misassignment of the alkyl chain protons.

References
  • Alkorta, I., & Elguero, J. (2025). Regioselective synthesis and NMR characterization of N-substituted pyrazoles. Journal of Heterocyclic Chemistry. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]

  • Fruchier, A., et al. (1992). 15N NMR spectral parameters of compounds of the N-methylpyrazole series. Magnetic Resonance in Chemistry.[1][2][5][6][7] [Link]

  • Kudyakova, Y. S., et al. (2025).[8] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[8] [Link][8]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(Bromomethyl)-1H-pyrazole Hydrobromide

[1][2]

Executive Summary

Do not dispose of 1-(bromomethyl)-1H-pyrazole hydrobromide down the drain or in general trash. [1]

This compound is a dual-hazard alkylating agent and corrosive solid .[1] Its disposal requires strict adherence to hazardous waste segregation protocols.[1][2][3]

  • Primary Disposal Method: Collection via Lab Pack for commercial incineration.[1]

  • Emergency Deactivation: Chemical quenching via nucleophilic substitution (Ethanolamine or Thiosulfate) is required for spills or residue neutralization before cleaning.[1]

  • Critical Hazard: Contact with moisture releases Hydrogen Bromide (HBr) gas; the compound is a potent lachrymator and skin sensitizer.[1]

Chemical Profile & Hazard Mechanism

To handle this chemical safely, one must understand the causality of its toxicity.[1]

PropertyDescriptionOperational Implication
Functional Group N-Bromomethyl (

)
High Reactivity: This is an active alkylating agent.[1] It transfers the pyrazolyl-methyl group to DNA/proteins (mutagenic potential).[1]
Salt Form Hydrobromide (.HBr)Corrosivity: Upon contact with mucous membranes or moisture, it dissociates to release hydrobromic acid (pH < 2).[1]
Stability Moisture SensitiveFume Risk: Hydrolysis generates HBr fumes.[1]

Mechanism of Action (Why Deactivation Works)

The disposal logic relies on Nucleophilic Substitution (


)111

Pre-Disposal Decision Matrix

Use this workflow to determine the correct disposal path.

DisposalMatrixStartWaste Generation SourceTypeIs this Bulk Waste (>5g) or Trace/Spill Residue?Start->TypeBulkBulk / Expired ReagentType->BulkBulkTraceGlassware Residue / Minor Spill (<5g)Type->TraceTrace/ResidueSegregateSegregate as Solid Hazardous WasteBulk->SegregateQuenchChemical Deactivation (Nucleophilic Substitution)Trace->QuenchLabelLabel: 'Toxic, Corrosive, Halogenated Organic'Segregate->LabelPickupCommercial Lab Pack (Incineration)Label->PickupCheckVerify pH & Absence of PrecipitateQuench->CheckDrainDispose as Aqueous Waste (If permitted) or Solvent WasteCheck->Drain

Figure 1: Decision matrix for determining whether to sequester for pickup or chemically deactivate.[1]

Protocol A: Commercial Waste Pickup (Primary)

Scope: Expired bottles, excess synthesis products, or quantities >5g.[1] Standard: RCRA Compliance (US) or local Hazardous Waste regulations.[1]

  • Container Selection: Use a glass or polyethylene (HDPE) container.[1] Avoid metal due to HBr corrosivity.[1]

  • Segregation: Classify as "Halogenated Organic Solid, Corrosive." Do not mix with strong bases or oxidizers.[1]

  • Labeling:

    • Chemical Name: this compound.[1]

    • Hazards: Skin Corr.[1][4][5][6] 1B, Eye Dam. 1, Mutagenic (Suspected).[1]

  • Storage: Store in a secondary container (desiccator preferred) until pickup.

Protocol B: Chemical Deactivation (Spills & Glassware)

Scope: Cleaning contaminated glassware, neutralizing spills, or destroying small (<5g) quantities.[1] Principle: Lunn & Sansone Method for Alkylating Agents [1].

Reagents Required[8][9]
  • Solution A: Sodium Thiosulfate (10% w/v) in water.[1]

  • Solution B: Ethanolamine (pure or 50% solution).[1]

  • Solvent: Acetonitrile or Acetone (to dissolve the pyrazole).[1]

Step-by-Step Deactivation Procedure
  • Preparation:

    • Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] Work inside a fume hood.

    • Dissolve the waste material in a minimal amount of acetonitrile or acetone.

  • Reaction (The Quench):

    • Method 1 (Thiosulfate - Preferred): Add the dissolved waste slowly to an excess of 10% Sodium Thiosulfate solution.[1] Stir for 24 hours.

      • Chemistry:

        
        .[1]
        
    • Method 2 (Ethanolamine - Alternative): Add the waste to a solution containing ethanolamine.[1] Stir for 2 hours.

      • Chemistry:

        
        .[1]
        
  • Validation:

    • After the reaction time, check the pH.[1] If acidic (due to HBr release), neutralize with Sodium Bicarbonate (

      
      ) until pH 7.[1]
      
    • Optional: Test for residual alkylating agents using 4-(p-nitrobenzyl)pyridine (NBP test) if strict validation is required [1].

  • Final Disposal:

    • The resulting solution contains non-toxic thiosulfate/amine derivatives.[1] Label as "Deactivated Halogenated Waste" and dispose of via chemical waste stream. Do not pour down the drain unless explicitly authorized by your facility's EHS officer.

DeactivationWorkflowInputToxic BromomethylPyrazoleReactionS_N2 Reaction(Stir 2-24h)Input->ReactionReagentNucleophile(Thiosulfate/Amine)Reagent->ReactionByproductsInert Adduct +Bromide SaltsReaction->ByproductsDisplacement

Figure 2: The chemical mechanism transforming the toxic alkyl halide into an inert byproduct.[1]

Spill Management (Emergency Response)

If solid material is spilled outside a hood:

  • Evacuate the immediate area (HBr fumes may generate if humidity is high).[1]

  • PPE: Wear a half-mask respirator with acid gas/organic vapor cartridges if powder is aerosolized.[1]

  • Containment: Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .[1] This neutralizes the hydrobromide salt immediately.[1]

  • Cleanup: Scoop the neutralized powder into a waste jar. Wipe the surface with the Thiosulfate Deactivation Solution (Protocol B) to destroy traces of the alkylating agent.[1]

References

  • Lunn, G., & Sansone, E. B. (2012).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][7] (Detailed protocols for destroying alkylating agents). [1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. EPA. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] (Identification of Hazardous Waste). [1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.